molecular formula C23H21N5O5S B2522362 Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 537663-60-8

Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2522362
CAS RN: 537663-60-8
M. Wt: 479.51
InChI Key: RAWRFCOHQZNWNH-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines are known to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrimidine derivatives can be synthesized through various methods. For instance, one method involves the reaction of carbonyl compounds (esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Scientific Research Applications

Chemical Synthesis and Structural Studies

This compound and its derivatives are primarily used in chemical synthesis and structural studies to explore the chemistry of pyrido[2,3-d]pyrimidine derivatives. For example, Valiullina et al. (2020) discuss the primary amine–promoted ring opening in carbapenem-derived p-nitrobenzyl esters, indicating the compound's role in facilitating the creation of enantiomerically pure pyrrolidine derivatives through anionoid transformations and enamine–imine rearrangement (Valiullina et al., 2020). This highlights its utility in synthesizing novel organic compounds with potential biological activities.

Antimicrobial and Antifungal Activities

Compounds derived from the pyrido[2,3-d]pyrimidine scaffold, such as those discussed by Stolarczyk et al. (2018), are investigated for their cytotoxic activity against various human cell lines, showcasing the chemical's utility in developing new therapeutic agents with antimicrobial and antifungal properties (Stolarczyk et al., 2018). The study of these derivatives contributes to the understanding of structure-activity relationships, essential for drug design and discovery.

Molecular Docking and Biological Activity Evaluation

Further research into pyrido[2,3-d]pyrimidine derivatives includes their synthesis and evaluation for biological activities, such as those reported by Klimova et al. (2012), who explored the antitumor activity of ethyl 2-amino-6-ferrocenylpyrimidine-5-carboxylates against human tumor cell lines (Klimova et al., 2012). These studies are vital for discovering new compounds with potential therapeutic uses, leveraging molecular docking techniques to predict the binding interactions of these compounds with biological targets.

Crystallographic and Spectroscopic Analysis

The structural elucidation of related compounds, through methods such as X-ray crystallography and spectroscopy, provides insights into their conformational dynamics and interaction capabilities. For instance, Sarojini et al. (2015) performed structural studies on sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives, revealing their hydrogen-bonded ribbon structures (Sarojini et al., 2015). These findings contribute to the fundamental understanding of molecular interactions and the design of molecules with desired properties.

properties

IUPAC Name

ethyl 7-methyl-2-[(4-nitrophenyl)methylsulfanyl]-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O5S/c1-3-33-22(30)17-13(2)25-20-19(18(17)15-5-4-10-24-11-15)21(29)27-23(26-20)34-12-14-6-8-16(9-7-14)28(31)32/h4-11,18H,3,12H2,1-2H3,(H2,25,26,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAWRFCOHQZNWNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CN=CC=C3)C(=O)NC(=N2)SCC4=CC=C(C=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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